3,3,5,5-Tetrafluoro-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetrafluoro-piperidine: is a fluorinated heterocyclic compound with the molecular formula C5H7F4N. It is a derivative of piperidine, where four hydrogen atoms are replaced by fluorine atoms at the 3 and 5 positions. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the electronic and steric characteristics of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetrafluoro-piperidine typically involves the fluorination of piperidine derivatives. One common method is the direct fluorination of piperidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetrafluoro-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of fluorine atoms and the formation of partially or fully hydrogenated piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Major Products Formed:
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Partially or fully hydrogenated piperidine derivatives.
Scientific Research Applications
Chemistry: 3,3,5,5-Tetrafluoro-piperidine is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic properties make it a valuable intermediate in various synthetic pathways .
Biology and Medicine: In medicinal chemistry, fluorinated piperidines are explored for their potential as enzyme inhibitors, receptor modulators, and other bioactive compounds. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties can impart desirable characteristics such as increased chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetrafluoro-piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound, leading to enhanced biological effects .
Comparison with Similar Compounds
- 3,3,5,5-Tetrafluoro-pyrrolidine
- 3,3,5,5-Tetrafluoro-azetidine
- 3,3,5,5-Tetrafluoro-pyridine
Comparison: Compared to other fluorinated heterocycles, 3,3,5,5-Tetrafluoro-piperidine offers a unique combination of electronic and steric properties due to the presence of four fluorine atoms on a six-membered ring. This can result in different reactivity patterns and biological activities. For example, 3,3,5,5-Tetrafluoro-pyrrolidine, with a five-membered ring, may exhibit different conformational preferences and reactivity compared to the six-membered piperidine .
Properties
IUPAC Name |
3,3,5,5-tetrafluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N/c6-4(7)1-5(8,9)3-10-2-4/h10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQHQSFIBXHOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.